5-Hete
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChI Key |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Synonyms |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
Role in Glioma Progression
Recent studies have highlighted the involvement of 5-HETE in glioma, a type of brain tumor. The enzyme ALOX5, which produces this compound, is upregulated in glioma cells. This upregulation promotes an immunosuppressive tumor microenvironment by facilitating the migration and polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype. Targeting the ALOX5/5-HETE axis has emerged as a potential therapeutic strategy, with nanobodies designed to inhibit this compound secretion showing promise in enhancing anti-tumor immunity when combined with immune checkpoint inhibitors .
Implications in Other Cancers
In vitro studies suggest that this compound may also promote the growth of various cancers, including prostate and breast cancer. It has been observed that this compound can influence cellular signaling pathways that lead to increased cell proliferation and survival under oxidative stress conditions .
Inflammation and Immune Response
Pro-Inflammatory Effects
this compound is recognized for its pro-inflammatory properties. It contributes to bronchoconstriction in human airways and plays a role in mediating vascular responses during inflammation. Studies have shown that it enhances vascular permeability and can induce pulmonary edema, highlighting its potential as a target for managing inflammatory lung diseases .
Modulation of Immune Cells
The compound has been shown to modulate immune cell functions, particularly neutrophils. For instance, when acylated into phosphatidylethanolamine, this compound can stimulate superoxide production and interleukin-8 release from neutrophils while inhibiting the formation of neutrophil extracellular traps . This dual role suggests that this compound could be pivotal in both promoting and regulating inflammatory responses.
Cardiovascular Applications
Effects on Hypertrophy
Research indicates that this compound contributes to angiotensin II-mediated cardiac hypertrophy. Inhibitors targeting lipoxygenase pathways have demonstrated efficacy in attenuating hypertrophic responses in animal models, suggesting that modulation of this compound levels may offer therapeutic benefits for heart diseases characterized by hypertrophy and inflammation .
Bone Remodeling
Influence on Osteoclast Activity
In vitro studies have shown that this compound can stimulate osteoclast-dependent bone resorption at low concentrations. It also inhibits bone nodule formation induced by morphogenetic proteins, indicating its regulatory role in bone remodeling processes . This application could be significant for conditions like osteoporosis where bone resorption exceeds formation.
Reproductive Health
Role in Labor Induction
Elevated levels of this compound have been observed in the human uterus during labor. It enhances myometrial contractility, suggesting a potential role in the physiological processes leading to parturition . This effect could be leveraged for therapeutic interventions aimed at managing labor complications.
Summary Table: Applications of this compound
| Application Area | Mechanism/Effect | Potential Therapeutic Implications |
|---|---|---|
| Cancer Research | Promotes glioma progression via ALOX5; influences other cancers' growth | Targeting ALOX5/5-HETE axis for cancer therapy |
| Inflammation | Induces bronchoconstriction; increases vascular permeability | Management of inflammatory diseases |
| Cardiovascular Health | Contributes to cardiac hypertrophy via angiotensin II signaling | Therapeutics for heart disease |
| Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Treatment strategies for osteoporosis |
| Reproductive Health | Enhances uterine contractility during labor | Potential interventions for labor management |
Chemical Reactions Analysis
Oxidative Metabolism to 5-Oxo-ETE
5-HETE undergoes NADP⁺-dependent oxidation via 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE) , a highly potent inflammatory mediator :
Kinetic Properties of 5-HEDH :
-
Substrate specificity: Exclusively acts on 5(S)-HETE (no activity on 5(R)-HETE or other HETE isomers).
-
Cofactor dependence: for NADP⁺ = 140 nM; for this compound = 670 nM.
-
Inhibited by NADPH ( = 1.2 μM).
Non-Enzymatic Oxidation
Under oxidative stress, this compound can be converted to 5-oxo-ETE via non-enzymatic pathways involving:
Conditions and Products :
| Oxidizing Agent | Product | Reaction Efficiency | Reference |
|---|---|---|---|
| Heme (Fe³⁺) | 5-oxo-ETE | High (pH-dependent) | |
| CYP1A1 | 5-oxo-ETE | Moderate |
Formation of Dihydroxy Derivatives
This compound serves as a precursor for dihydroxy metabolites through secondary enzymatic modifications:
-
5,15-DiHETE :
ALOX15 (15-lipoxygenase) oxidizes this compound at C15, forming 5(S),15(S)-diHETE . -
5-Oxo-1this compound :
Further oxidation of 5,15-diHETE by 5-HEDH yields 5-oxo-15(S)-HETE , a dual-function mediator .
Biological Relevance :
Esterification into Phospholipids
This compound is esterified into membrane phospholipids, forming This compound-phosphatidylethanolamine (this compound-PE) and This compound-phosphatidylcholine (this compound-PC) . This process is catalyzed by acyltransferases in neutrophils and other immune cells .
| Esterified Product | Parent Ion (m/z) | Diagnostic Fragment Ions (m/z) |
|---|---|---|
| 16:0a/5-HETE-PC | 782 → 319 | 319 (this compound), 115 (C5-OH) |
| 18:0a/5-HETE-PE | 764 → 319 | 301 (dehydration), 255 (acyl) |
Degradation Pathways
This compound undergoes ω-oxidation via cytochrome P450 enzymes (CYP4F3) to form 5,20-diHETE , which is subsequently metabolized to tetranor-5-HETE for excretion .
Key Enzymes :
Comparison with Similar Compounds
Comparative Analysis of 5-HETE with Other HETEs
Table 1: Key Enzymatic Pathways of HETEs
| Compound | Primary Synthesis Pathway | Notable Features |
|---|---|---|
| This compound | 5-LO | Precursor to 5-oxo-ETE and LTB4 |
| 12-HETE | 12-LOX | Associated with diabetic retinopathy |
| 1this compound | 15-LOX | Anti-inflammatory in some contexts |
| 8-HETE | Non-enzymatic/8-LO | Elevated in murine inflammation models |
| 20-HETE | CYP450 | Vasoactive, implicated in hypertension |
Chemotaxis and Inflammation
- This compound : Exhibits the highest chemotactic potency among HETEs (1 µg/ml for maximal effect vs. 5–10 µg/ml for 8-HETE, 11-HETE, and 12-HETE). Enhances neutrophil transcellular migration and airway contraction .
- 12-HETE : Less chemotactic but prevalent in serum (highest concentration among HETEs: ~7.5–10.4 ng/mL) .
Table 2: Functional Comparison of HETEs
| Compound | Chemotactic Potency (Maximal Effect Concentration) | Key Roles |
|---|---|---|
| This compound | 1 µg/ml | Neutrophil migration, labor induction |
| 8-HETE | 5 µg/ml | Murine inflammation |
| 12-HETE | 10 µg/ml | Diabetic retinopathy |
| 1this compound | Not chemotactic | Anti-inflammatory |
| 20-HETE | N/A | Vascular dysfunction |
Pathological and Physiological Roles
- This compound: Elevated in proliferative diabetic retinopathy (PDR) and bacterial respiratory infections . Critical in labor onset, with amniotic fluid concentrations surpassing prostaglandins (e.g., PGF2α) .
- 12-HETE : Dominant in serum and linked to vascular complications in diabetes .
- 20-HETE : Associated with hypertension and kidney disease .
Table 3: Disease Associations of HETEs
| Compound | Disease Context | Notes |
|---|---|---|
| This compound | Diabetic retinopathy, labor, respiratory infections | Elevated in PDR vitreous humor |
| 12-HETE | Diabetic retinopathy, inflammation | Highest serum concentration |
| 1this compound | Anti-inflammatory | Counteracts 12-HETE in some models |
| 20-HETE | Hypertension, polycystic kidney disease | CYP450-derived |
Metabolic Regulation and Dietary Modulation
- This compound: Suppressed by docosahexaenoic acid (DHA) in macrophages but resistant to dietary n-3 PUFA modulation compared to 5-HEPE (EPA-derived analog) .
- 5-HEPE:this compound Ratio : Increases significantly with fish oil supplementation (median ratio: 0.28 vs. 0.044 in placebo), highlighting divergent metabolic fates of AA vs. EPA .
Key Contrasts and Controversies
- Analytical Challenges : this compound is often misidentified due to co-elution with 5,6-EpETE in LC-MS/MS assays without retention time validation .
- Functional Redundancy vs. Specificity : While all HETEs can be produced via free radical oxidation, this compound’s enzymatic synthesis via 5-LO confers unique roles in inflammation and disease .
Preparation Methods
Arachidonate 5-Lipoxygenase (ALOX5)-Mediated Synthesis
The primary route for this compound production involves the oxidation of arachidonic acid by arachidonate 5-lipoxygenase (ALOX5). This enzyme catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is subsequently reduced to this compound.
Key Steps:
-
Substrate Binding : Arachidonic acid binds to ALOX5 in the presence of calcium ions, which induce conformational changes necessary for enzyme activation.
-
Oxygenation : ALOX5 abstracts a hydrogen atom from C7, leading to radical formation and subsequent oxygen insertion at C5 to yield 5-HpETE.
-
Reduction : 5-HpETE is reduced to this compound via glutathione peroxidase or non-enzymatic reduction under physiological conditions.
Optimization Factors:
-
pH and Temperature : Maximum ALOX5 activity occurs at pH 7.4 and 37°C, mimicking physiological conditions.
-
Cofactors : Calcium ions (Ca²⁺) and ATP are required for membrane association and full enzymatic activity.
Table 1: Enzymatic Parameters for ALOX5-Mediated this compound Synthesis
Alternative Enzymatic Pathways
This compound can also be generated via secondary pathways involving cytochrome P450 enzymes or non-enzymatic peroxidation. However, these routes are less specific and yield lower quantities compared to ALOX5.
Chemical Synthesis of this compound
Stereoselective Synthesis of 5(S)-HETE
The stereochemical integrity of this compound is crucial for its biological activity. Chemical synthesis focuses on achieving high enantiomeric purity for the 5(S) configuration.
Synthetic Route:
-
Starting Material : Methyl arachidonate is subjected to asymmetric epoxidation using a Sharpless catalyst to introduce the 5(S)-hydroxyl group.
-
Reduction : The epoxide intermediate is reduced with sodium borohydride (NaBH₄) to yield the diol.
-
Oxidation and Purification : Selective oxidation of the diol with pyridinium chlorochromate (PCC) followed by HPLC purification yields 5(S)-HETE.
Challenges:
-
Regioselectivity : Competing reactions at C12 or C15 positions require careful control of reaction conditions.
-
Yield Optimization : Typical yields range from 30–40%, necessitating iterative purification steps.
Table 2: Reaction Conditions for Stereoselective 5(S)-HETE Synthesis
| Step | Reagents/Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Epoxidation | Sharpless catalyst, CH₂Cl₂ | 24 h | 45% | 90% |
| Reduction | NaBH₄, MeOH | 2 h | 85% | 95% |
| Oxidation | PCC, CH₂Cl₂ | 6 h | 60% | 98% |
Racemic Synthesis of this compound Lactone
(±)-5-HETE lactone serves as a stable precursor for pharmacological studies. Its synthesis involves cyclization of this compound under acidic conditions.
Procedure:
-
Lactonization : this compound is treated with p-toluenesulfonic acid (p-TsOH) in anhydrous dichloromethane, inducing cyclization to form the lactone.
-
Purification : Silica gel chromatography isolates the lactone with >95% purity.
Applications:
Isolation from Biological Sources
Extraction from Human Neutrophils
Human neutrophils constitutively produce this compound during inflammatory responses. Isolation involves:
-
Cell Stimulation : Neutrophils are activated with calcium ionophore A23187 to induce ALOX5 activity.
-
Lipid Extraction : Cells are lysed, and lipids are extracted using methanol-chloroform (2:1 v/v).
-
Chromatography : Reverse-phase HPLC separates this compound from other eicosanoids, with detection at 235 nm.
Yield Considerations:
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of this compound Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic (ALOX5) | High specificity, physiological relevance | Requires purified enzymes, low yield |
| Chemical Synthesis | Scalability, enantiomeric control | Complex steps, moderate yields |
| Biological Isolation | Native compound | Low yield, resource-intensive |
Q & A
Basic Research Questions
Q. What experimental designs are recommended to investigate 5-HETE's role in inflammatory pathways?
- Methodological Answer : Begin with in vitro models (e.g., neutrophil cultures) to track this compound metabolism via LC-MS/MS, focusing on its conversion to pro-inflammatory mediators like 5-oxo-ETE and LTB3. Include control groups to compare baseline ω-oxidation rates with 5-HEDH activity under oxidative stress conditions . Use frameworks like PICOT (Population: neutrophils; Intervention: oxidative stress; Comparison: baseline vs. stressed metabolism; Outcome: this compound/5-oxo-ETE ratio; Time: 24-hour culture) to structure hypotheses .
Q. How can researchers ensure replicability in this compound quantification studies?
- Methodological Answer :
- Standardize protocols for sample preparation (e.g., extraction solvents, temperature controls).
- Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in mass spectrometry.
- Publish raw data, instrument parameters, and code for statistical analysis in supplementary materials to meet replicability criteria .
Q. What strategies are effective for conducting literature reviews on this compound's biochemical pathways?
- Methodological Answer :
- Start with broad databases (PubMed, Google Scholar) using keywords: "this compound metabolism," "5-HEDH," "ω-oxidation," and "neutrophil inflammation."
- Filter results by relevance to enzymatic pathways and experimental models (e.g., cell cultures, animal studies).
- Track findings with reference management tools (Zotero, EndNote) and prioritize studies addressing methodological gaps (e.g., conflicting reports on this compound/5-oxo-ETE ratios) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound metabolite data across studies?
- Methodological Answer :
- Step 1 : Perform meta-analyses to identify variability sources (e.g., cell type differences, assay sensitivity).
- Step 2 : Validate findings using orthogonal methods (e.g., ELISA for this compound vs. LC-MS/MS).
- Step 3 : Apply statistical models (ANOVA with post-hoc tests) to distinguish technical noise from biological variation.
- Example : Studies reporting elevated 5-oxo-ETE in cultured neutrophils may reflect reduced ω-oxidation enzyme activity, which requires confirmation via enzyme inhibition assays .
Q. What advanced techniques are suitable for studying this compound's interaction with enzymatic targets like 5-HEDH?
- Methodological Answer :
- Use kinetic assays with recombinant 5-HEDH to measure and under varying oxidative conditions.
- Combine CRISPR-Cas9 gene editing (e.g., 5-HEDH knockout models) with metabolomics to isolate its role in this compound conversion.
- Employ molecular docking simulations to predict this compound binding affinities to 5-HEDH, validated by surface plasmon resonance (SPR) .
Q. How can researchers design cross-disciplinary studies to explore this compound's implications beyond immunology?
- Methodological Answer :
- Framework : Apply the PEO model (Population: cancer cells; Exposure: this compound; Outcome: proliferation/metastasis).
- Collaborate with oncology labs to profile this compound in tumor microenvironments using spatial transcriptomics.
- Integrate lipidomics data with clinical outcomes (e.g., survival rates) via multivariate regression analysis .
Data Presentation and Analysis
Q. What are best practices for presenting conflicting this compound data in publications?
- Methodological Answer :
- Use comparative tables to highlight discrepancies (see example below).
- Discuss potential confounders (e.g., sample storage conditions, donor variability) in the "Limitations" section.
- Provide raw datasets in appendices or repositories (e.g., Zenodo) for independent verification .
| Study | This compound Detection Method | Key Finding | Proposed Mechanism |
|---|---|---|---|
| A (2023) | LC-MS/MS | ↑ 5-oxo-ETE in cultured neutrophils | Reduced ω-oxidation |
| B (2022) | ELISA | No change in this compound levels | Technical variability in antibody specificity |
Ethical and Theoretical Considerations
Q. How can researchers address ethical concerns in this compound studies involving human samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
